5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde

Description

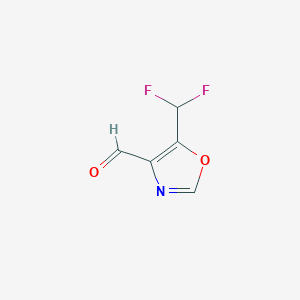

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a difluoromethyl group at position 5 and a formyl group at position 2. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties. The difluoromethyl (-CF₂H) substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the aldehyde group at position 4 provides a reactive site for further functionalization .

Properties

IUPAC Name |

5-(difluoromethyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2/c6-5(7)4-3(1-9)8-2-10-4/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAAOSLZZXVIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group onto the oxazole ring. One common method involves the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the oxazole ring. This process often requires the presence of a catalyst and specific reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 5-(difluoromethyl)-1,3-oxazole-4-carbaldehyde exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The difluoromethyl group may play a crucial role in enhancing the compound's interaction with microbial targets.

Histone Deacetylase Inhibition

Compounds containing difluoromethyl groups have been investigated as selective inhibitors of histone deacetylases (HDACs). For instance, derivatives of difluoromethyl-1,3,4-oxadiazole have demonstrated significant selectivity for HDAC6, which is implicated in cancer and neurodegenerative diseases. The mechanism involves the formation of a stable enzyme-inhibitor complex, providing insights for designing new HDAC inhibitors .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactions, including nucleophilic additions and cyclizations, making it valuable in organic synthesis .

Reactivity and Functionalization

The presence of the aldehyde functional group allows for further derivatization. For example:

- Nucleophilic Addition Reactions : The aldehyde can react with amines or alcohols to form imines or hemiacetals.

- Cyclization Reactions : It can undergo cyclization with suitable nucleophiles to form more complex heterocycles, expanding the library of potential drug candidates .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the oxazole ring can interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Reactivity Trends

- The aldehyde group in the target compound reacts selectively with amines to form imines, whereas pyrazole carbaldehydes undergo faster nucleophilic additions due to reduced steric hindrance .

- Fluorinated substituents (-CF₂H, -CF₃) stabilize intermediates via inductive effects, enabling milder reaction conditions compared to non-fluorinated analogs .

Biological Activity

5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to an oxazole ring with an aldehyde functional group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound may act as a substrate analog for enzymes involved in various metabolic pathways. For instance, it has been studied as an inhibitor of histone deacetylase (HDAC), particularly HDAC6, which is implicated in cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that compounds containing the difluoromethyl moiety exhibit potent anticancer properties. For example, derivatives of difluoromethyl-1,3,4-oxadiazoles have shown selective inhibition of HDAC6, leading to significant anti-tumor effects in preclinical models . The selectivity for HDAC6 over other HDAC subtypes suggests a favorable therapeutic window for targeting cancer cells while minimizing side effects.

Antimicrobial Activity

The oxazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain substituted oxazoles possess activity against a range of bacterial strains, indicating their potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Research Findings and Case Studies

A series of studies have highlighted the biological activities of this compound:

- Inhibition of HDAC6 : A study demonstrated that derivatives containing the difluoromethyl group are slow-binding inhibitors of HDAC6, exhibiting nanomolar potency and high selectivity compared to other HDACs. This selectivity is crucial for developing targeted therapies for cancer .

- Antioxidant Properties : Research on oxazole derivatives has indicated potential antioxidant activities. Compounds modified at the 5-position of the oxazole ring showed significant inhibition of reactive oxygen species (ROS), suggesting their role in mitigating oxidative stress-related diseases .

- Antimicrobial Studies : Several derivatives have been screened against various pathogens, including resistant strains. These studies revealed promising antibacterial and antifungal activities, supporting further development as therapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.